molecular formula C11H12BrN B11871958 5'-Bromo-1',3'-dihydrospiro[cyclopropane-1,2'-indene]-3'-amine

5'-Bromo-1',3'-dihydrospiro[cyclopropane-1,2'-indene]-3'-amine

Cat. No.: B11871958
M. Wt: 238.12 g/mol
InChI Key: WCMZKTNHHZCSBW-UHFFFAOYSA-N
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Description

5’-Bromo-1’,3’-dihydrospiro[cyclopropane-1,2’-indene]-3’-amine is a synthetic organic compound characterized by a unique spirocyclic structure. This compound features a bromine atom attached to the indene moiety and an amine group on the cyclopropane ring. The spirocyclic structure imparts significant rigidity and stability to the molecule, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-Bromo-1’,3’-dihydrospiro[cyclopropane-1,2’-indene]-3’-amine typically involves multiple steps, starting from commercially available precursors. One common route includes the bromination of an indene derivative followed by cyclopropanation and subsequent amination. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the cyclopropanation step .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques, such as chromatography, are often employed to scale up the production while maintaining the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

5’-Bromo-1’,3’-dihydrospiro[cyclopropane-1,2’-indene]-3’-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indene derivatives, while oxidation can produce corresponding ketones or carboxylic acids .

Scientific Research Applications

5’-Bromo-1’,3’-dihydrospiro[cyclopropane-1,2’-indene]-3’-amine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and chemical processes

Mechanism of Action

The mechanism of action of 5’-Bromo-1’,3’-dihydrospiro[cyclopropane-1,2’-indene]-3’-amine involves its interaction with specific molecular targets. The bromine atom and amine group play crucial roles in binding to enzymes or receptors, modulating their activity. The spirocyclic structure provides a rigid framework that enhances the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5’-Bromo-1’,3’-dihydrospiro[cyclopropane-1,2’-indene]-3’-amine lies in its specific combination of a bromine atom and an amine group within a spirocyclic framework. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .

Properties

Molecular Formula

C11H12BrN

Molecular Weight

238.12 g/mol

IUPAC Name

6-bromospiro[1,3-dihydroindene-2,1'-cyclopropane]-1-amine

InChI

InChI=1S/C11H12BrN/c12-8-2-1-7-6-11(3-4-11)10(13)9(7)5-8/h1-2,5,10H,3-4,6,13H2

InChI Key

WCMZKTNHHZCSBW-UHFFFAOYSA-N

Canonical SMILES

C1CC12CC3=C(C2N)C=C(C=C3)Br

Origin of Product

United States

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